
6-Chloro-3-methylpyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitrile group at the 2nd position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrazine-2-carbonitrile typically involves the chlorination of 3-methylpyrazine-2-carbonitrile. One common method includes the reaction of 3-methylpyrazine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methylpyrazine-2-carbonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
化学反応の分析
Types of Reactions
6-Chloro-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products
Substitution: 6-Amino-3-methylpyrazine-2-carbonitrile.
Reduction: 6-Chloro-3-methylpyrazine-2-amine.
Oxidation: 6-Chloro-3-carboxypyrazine-2-carbonitrile.
科学的研究の応用
6-Chloro-3-methylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-Chloro-3-methylpyrazine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitrile group may play a role in binding to active sites, while the chlorine and methyl groups contribute to the compound’s overall stability and reactivity .
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyrazine-2-carbonitrile: Similar structure but with different substitution pattern.
6-Chloro-2-methylpyrazine-3-carbonitrile: Isomer with the nitrile group at a different position.
6-Chloro-3-methylpyrazine-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
6-Chloro-3-methylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a nitrile group makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
6-chloro-3-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(2-8)10-6(7)3-9-4/h3H,1H3 |
InChIキー |
VPEZQWFSVDNBAA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


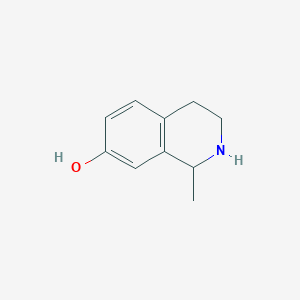
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
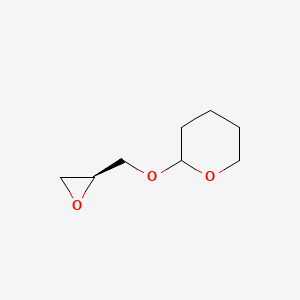

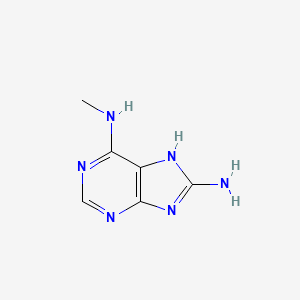
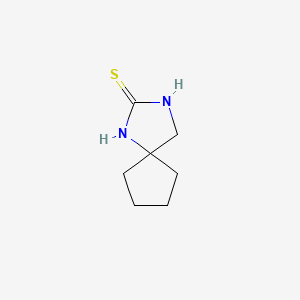
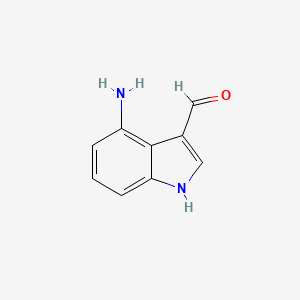
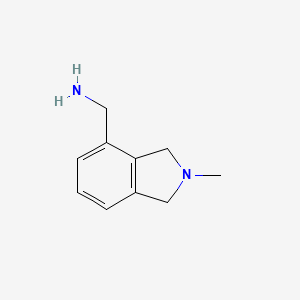
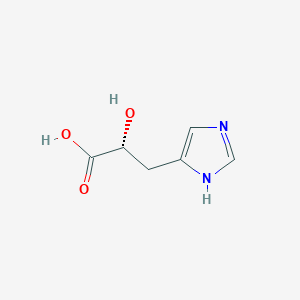
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)
